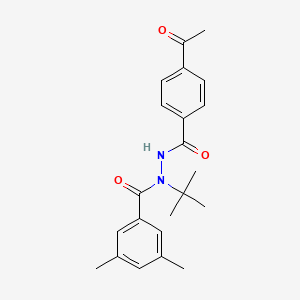

N'-(4-acetylbenzoyl)-N-tert-butyl-3,5-dimethylbenzohydrazide

Description

RH 6595, also known as N’- (4-Acetylbenzoyl)-N- (tert-butyl)-3,5-dimethylbenzohydrazide, is a synthetic nonsteroidal ecdysone agonist used in pesticide formulations. It is an intermediate in the synthesis of RH 1788, a pesticide derivative of Tebufenozide. This compound is known for its role in causing premature molting in lepidopteran species, making it a novel insect growth regulator.

Properties

IUPAC Name |

N'-(4-acetylbenzoyl)-N-tert-butyl-3,5-dimethylbenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-14-11-15(2)13-19(12-14)21(27)24(22(4,5)6)23-20(26)18-9-7-17(8-10-18)16(3)25/h7-13H,1-6H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFBSZKRQXEISA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=CC=C(C=C2)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027771 | |

| Record name | N'-(4-Acetylbenzoyl)-N-tert-butyl-3,5-dimethylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

RH 6595 is synthesized through a series of chemical reactions involving the condensation of 3,5-dimethylbenzoic acid with 4-acetylbenzoyl chloride in the presence of a base. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of RH 6595 involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

RH 6595 undergoes various chemical reactions, including reduction, methylation, and substitution. One of the key reactions is the reduction of RH 6595 to RH 1788 using sodium borohydride. This reduction is followed by methylation with methyl iodide, resulting in the formation of methylated derivatives .

Common Reagents and Conditions

Reduction: Sodium borohydride in an alcohol solvent.

Methylation: Methyl iodide in the presence of a base such as sodium hydride.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include RH 1788 and its methylated derivatives. These compounds are crucial intermediates in the synthesis of various pesticides and insect growth regulators .

Scientific Research Applications

RH 6595 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules. In biology, it serves as a tool for studying the mechanisms of insect growth and development. In medicine, RH 6595 and its derivatives are being explored for their potential use in developing new therapeutic agents. In the industry, it is used in the formulation of pesticides and insect growth regulators .

Mechanism of Action

The mechanism of action of RH 6595 involves its role as an ecdysone agonist. It binds to ecdysone receptors in insects, mimicking the action of natural ecdysteroids. This binding triggers a cascade of molecular events that lead to premature molting and disruption of the insect’s life cycle. The molecular targets include ecdysone receptors and associated signaling pathways.

Comparison with Similar Compounds

RH 6595 is unique in its specificity for lepidopteran species and its ability to cause premature molting. Similar compounds include Tebufenozide, Methoxyfenozide, and Halofenozide. These compounds also act as ecdysone agonists but differ in their chemical structures and specificities. RH 6595 stands out due to its high potency and selectivity .

List of Similar Compounds

- Tebufenozide

- Methoxyfenozide

- Halofenozide

Biological Activity

N'-(4-acetylbenzoyl)-N-tert-butyl-3,5-dimethylbenzohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This hydrazide derivative is characterized by its unique structural features, which contribute to its biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{16}H_{20}N_{2}O_{2}

- Molecular Weight : 284.35 g/mol

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis (programmed cell death) in these cells, which is a critical mechanism for inhibiting tumor growth.

The proposed mechanism of action involves the inhibition of specific signaling pathways associated with cancer cell proliferation. The compound may interfere with the activity of enzymes involved in DNA replication and repair, leading to increased levels of DNA damage in cancer cells.

Case Studies

- In Vitro Studies :

- A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines reported a significant reduction in cell viability upon treatment with varying concentrations of the compound. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells.

- In Vivo Studies :

- Animal models treated with this compound showed a marked decrease in tumor size compared to control groups. Histopathological analysis revealed necrotic areas within tumors, indicating effective therapeutic action.

Data Table: Biological Activity Summary

| Study Type | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| In Vitro | MCF-7 | 15 | Significant reduction in viability |

| In Vitro | A549 | 20 | Induction of apoptosis |

| In Vivo | Mouse Model | N/A | Decreased tumor size |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.